Mechanistic Differentiation: Substrate Phosphoacceptor-Domain Binding Versus ATP-Competitive Inhibition
CIGB-300 inhibits CK2-mediated phosphorylation by binding to the phosphoacceptor domain of CK2 substrates, whereas CX-4945 and TBB act as ATP-competitive inhibitors that target the enzyme's catalytic site [1]. This mechanistic divergence is structurally encoded: the cyclic P15 moiety of CIGB-300 (CWMSPRHLGTC) mediates substrate-domain interaction, while the TAT peptide facilitates cellular entry [2]. No direct head-to-head IC50 comparison between CIGB-300 and CX-4945 in the same assay is available; however, CIGB-300's cellular IC50 values range from 20 μM (H-82 small cell lung cancer) to 119–271 μM (NSCLC lines), whereas CX-4945 typically exhibits nanomolar to low micromolar IC50 values in cell-free CK2 activity assays [3].
| Evidence Dimension | Mechanism of CK2 inhibition |
|---|---|
| Target Compound Data | Binds CK2 substrate phosphoacceptor domain; cellular IC50 = 20 μM (H-82), 119±2.4 μM (NCI-H125), 124.2 μM (H125), 271.0 μM (A549) |
| Comparator Or Baseline | CX-4945 (silmitasertib): ATP-competitive CK2 inhibitor; typical IC50 in cell-free assays = 1–10 nM |
| Quantified Difference | Mechanistic class difference (substrate-directed vs. ATP-competitive); potency in cells differs by 10³–10⁴ fold depending on assay |
| Conditions | CIGB-300: 48–72 h viability assays in tumor cell lines; CX-4945: in vitro CK2 kinase activity assays |
Why This Matters
This mechanistic distinction enables CIGB-300 to be used in combination with ATP-competitive inhibitors without target competition and may confer different resistance profiles, a critical consideration for experimental design and procurement.
- [1] Perea SE, et al. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation. Semin Oncol. 2018;45(1-2):58-67. doi:10.1053/j.seminoncol.2018.04.006. View Source
- [2] Garay H, et al. Characterization of low-abundance species in the active pharmaceutical ingredient of CIGB-300: A clinical-grade anticancer synthetic peptide. J Pept Sci. 2018;24(6):e3081. doi:10.1002/psc.3081. View Source
- [3] Perera Y, et al. The synthetic peptide CIGB-300 modulates CK2-dependent signaling pathways affecting the survival and chemoresistance of non-small cell lung cancer cell lines. Cancer Cell Int. 2017;17:42. doi:10.1186/s12935-017-0413-y. View Source
